7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Medicinal chemistry Structure-activity relationship Purine-2,6-dione scaffold

This 8-piperazinyl-xanthine preserves an unsubstituted N1–H and a free piperazine N4—two features absent in 1,3-dimethyl or N4-arylpiperazine analogs. The N1–H modulates 5-HT1A/5-HT7 selectivity vs. PDE inhibition; the free piperazine enables amide coupling, reductive amination, or fluorophore conjugation without a linker. Procure alongside CAS 402470-64-8 for head-to-head N1 SAR profiling. Each lot is QC-certified for R&D use.

Molecular Formula C13H20N6O3
Molecular Weight 308.342
CAS No. 499986-59-3
Cat. No. B2596233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS499986-59-3
Molecular FormulaC13H20N6O3
Molecular Weight308.342
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCOC
InChIInChI=1S/C13H20N6O3/c1-17-10-9(11(20)16-13(17)21)19(7-8-22-2)12(15-10)18-5-3-14-4-6-18/h14H,3-8H2,1-2H3,(H,16,20,21)
InChIKeyRDPYRYOYKNMDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 499986-59-3): Structural Identity and Baseline Procurement Specifications


7-(2-Methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 499986-59-3) is a synthetic purine-2,6-dione (xanthine) derivative with molecular formula C13H20N6O3 and monoisotopic mass 308.159698 Da . The compound features an unsubstituted piperazine ring directly attached at the C8 position, a 2-methoxyethyl substituent at N7, and a single methyl group at N3, leaving the N1 position unsubstituted. This specific substitution pattern places it within the broader class of 8-piperazinyl-purine-2,6-diones, a scaffold extensively investigated for central nervous system (CNS) therapeutic applications, particularly as modulators of serotonergic and adrenergic signaling pathways [1].

Why Generic Substitution Fails: Structural Differentiation of 7-(2-Methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione from Its Closest Analogs


The purine-2,6-dione scaffold with an 8-piperazinyl substituent constitutes a well-characterized pharmacophore for serotonin receptor and transporter modulation, but minor structural variations at N1, N3, N7, and the piperazine N4 position produce profound shifts in target selectivity, affinity, and functional activity [1]. Generic substitution with a closely related analog — for example, the 1,3-dimethyl variant (CAS 402470-64-8) or an N7-propyl analog (CAS 313554-09-5) — risks introducing an additional methyl at N1 that sterically and electronically alters receptor binding, or replacing the hydrogen-bond-capable methoxyethyl oxygen with a simple alkyl chain that eliminates key ligand-receptor interactions [2]. The unsubstituted piperazine nitrogen (N4) in the target compound further distinguishes it from the more commonly explored arylpiperazine derivatives, offering a distinct protonation state and a reactive handle for downstream conjugation or derivatization that is absent in N4-substituted analogs. These differences, while subtle at the structural level, can translate into orders-of-magnitude changes in binding affinity and selectivity across the serotonergic and adrenergic target profile [2].

Quantitative Differentiation Evidence: 7-(2-Methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione vs. Comparator Compounds


N1-Unsubstituted vs. N1-Methylated Analog: Impact on Hydrogen-Bond Donor Capacity and Synthetic Versatility

The target compound (CAS 499986-59-3) bears a free N1-H, whereas the closest commercially available analog 7-(2-methoxyethyl)-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione (CAS 402470-64-8) carries an additional methyl group at N1 . The N1-H constitutes a hydrogen-bond donor (HBD) that is absent in the 1,3-dimethyl analog. In the broader 8-alkoxy-purine-2,6-dione class, the presence or absence of an N1 substituent has been shown to modulate affinity for 5-HT1A and 5-HT7 receptors by over 10-fold, as the N1-H can participate in key hydrogen-bonding interactions within the receptor orthosteric site [1]. Additionally, the free N1-H enables selective alkylation or protection strategies that are precluded in the fully substituted 1,3-dimethyl derivative, offering greater synthetic divergence potential for medicinal chemistry campaigns.

Medicinal chemistry Structure-activity relationship Purine-2,6-dione scaffold

N7-Methoxyethyl vs. N7-Propyl Substitution: Ether Oxygen as a Polarity and H-Bond Acceptor Modulator

The N7-(2-methoxyethyl) substituent in the target compound introduces a polar ether oxygen capable of serving as a hydrogen-bond acceptor (HBA), whereas the closest N7-alkyl analog 3-methyl-8-(piperazin-1-yl)-7-propyl-1H-purine-2,6-dione (CAS 313554-09-5) bears a purely hydrophobic propyl chain [1]. In published 8-alkoxy-purine-2,6-dione SAR, replacement of an alkyl chain with an alkoxyalkyl group at N7 has been associated with altered 5-HT1A/5-HT2A selectivity ratios, with methoxyethyl-containing derivatives showing a trend toward enhanced 5-HT1A affinity relative to their n-propyl counterparts, attributed to the additional oxygen-mediated interaction with polar residues in the receptor binding pocket [2]. The methoxyethyl group also improves aqueous solubility relative to simple alkyl chains, which can be advantageous for in vitro assay compatibility.

Serotonin receptor 5-HT1A 5-HT2A Structure-activity relationship

Unsubstituted Piperazine N4 as a Reactive Handle: Differentiation from N4-Arylpiperazine Derivatives

The piperazine moiety at C8 of the target compound bears a free secondary amine (N4-H), in contrast to the majority of biologically characterized purine-2,6-dione analogs which feature N4-aryl or N4-alkyl substituted piperazines (e.g., CAS 361174-95-0 with an N4-phenyl group) . Published SAR from the Green Cross Corporation patent family (WO2011059207A2) on arylpiperazine-containing purine derivatives demonstrates that N4-aryl substitution is critical for achieving high-affinity 5-HT1A and 5-HT2A receptor binding, with Ki values in the 11–89 nM range for optimized arylpiperazine derivatives [1]. The unsubstituted piperazine in the target compound thus represents a distinct pharmacological starting point: it is expected to have lower intrinsic affinity for serotonin receptors but offers a free amine for (1) direct conjugation to fluorophores, biotin, or solid supports for target identification and pull-down experiments; (2) rapid parallel derivatization to explore N4 SAR; and (3) salt formation to modulate physicochemical properties. Compounds in this class with unsubstituted piperazine have been utilized as advanced intermediates for generating focused libraries, as exemplified by the use of 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride as a key intermediate in anti-tubercular agent discovery [2].

Chemical biology Conjugation chemistry Probe design

Optimal Application Scenarios for 7-(2-Methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Based on Differentiated Structural Evidence


Focused Library Synthesis via N4 Piperazine Derivatization for CNS Target Screening

The unsubstituted piperazine N4 provides a unique reactive handle for rapid parallel derivatization through amide coupling, reductive amination, or sulfonylation, enabling the generation of focused compound libraries around the purine-2,6-dione core [1]. This is in contrast to the more common N4-arylpiperazine analogs (e.g., Green Cross Corporation series) where the piperazine is already capped, limiting further diversification. Research groups targeting serotonergic or adrenergic receptors can use this compound as a common intermediate to systematically explore N4 SAR while maintaining the N7-methoxyethyl and N3-methyl/N1-H substitution pattern constant, a strategy analogous to the use of 8-(piperazin-1-yl)-purine-2,6-dione intermediates in anti-tubercular agent discovery [2].

Chemical Probe Development Requiring Conjugation to Reporter Tags

The free piperazine N4 amine is amenable to direct conjugation with fluorophores (e.g., FITC, dansyl), biotin, or photoaffinity labels without requiring a linker installation step. This makes the compound suitable for target identification studies (pull-down assays), fluorescence polarization binding assays, or cellular imaging experiments aimed at elucidating the subcellular localization of purine-2,6-dione binding sites [1]. The N1-H and N7-methoxyethyl groups further contribute to aqueous compatibility of the resulting conjugates, an advantage over more lipophilic 1,3-dimethyl or N7-alkyl analogs.

Comparative Pharmacology: N1-H vs. N1-Alkyl Contribution to Receptor Binding Selectivity

When procured alongside its 1,3-dimethyl analog (CAS 402470-64-8), the target compound enables direct head-to-head pharmacological profiling to isolate the contribution of the N1 substituent to receptor binding selectivity, functional activity (agonist vs. antagonist), and PDE inhibition across the purine-2,6-dione scaffold. Published studies on related 8-aminoalkyl-purine-2,6-diones have demonstrated that the N1-H versus N1-alkyl modification can shift the balance between 5-HT1A/5-HT7 dual agonism and PDE4B/PDE7A inhibition, two mechanisms implicated in antidepressant activity [1].

Salt Form Screening and Solid-State Optimization

The presence of both a basic piperazine (pKa ~8.5–9.5) and an acidic N1-H (pKa ~9–11 for xanthine NH) provides two ionizable centers for salt screening. This enables exploration of diverse counterions (hydrochloride, mesylate, tosylate, etc.) to optimize solubility, stability, and crystallinity for in vivo formulation studies, a dimension that is restricted in N1-alkylated analogs where only the piperazine nitrogen remains available for salt formation [1].

Quote Request

Request a Quote for 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.